Product packaging for Sarcodonin G(Cat. No.:)

Sarcodonin G

Cat. No.: B1245686
M. Wt: 316.4 g/mol
InChI Key: QCQNVTLNEHGTQY-SFNSOECISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sarcodonin G is a cyathane diterpenoid isolated from the fungus Sarcodon scabrosus. It features a conserved 5-6-7 tricyclic core characteristic of cyathane diterpenoids, with additional oxidation at the C(19) position . Its total synthesis was first accomplished in 21 steps with a 4.0–7.0% yield, involving SmI₂-mediated ring expansion and Still-Mitra [2,3]-σ rearrangement to construct the seven-membered C-ring . This compound exhibits significant biological activities, including anti-tumor effects against HeLa cells (IC₅₀ = 7.19 μM) via apoptosis induction and neurotrophic activity in PC12 cells .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B1245686 Sarcodonin G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1

InChI Key

QCQNVTLNEHGTQY-SFNSOECISA-N

Isomeric SMILES

C[C@H](CO)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O

Canonical SMILES

CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O

Synonyms

(+)-sarcodonin G
(-)-sarcodonin G
sarcodonin G

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

In Vitro Studies

Research indicates that Sarcodonin G exhibits significant anti-proliferative effects on various cancer cell lines, notably HeLa cells. In a study, this compound demonstrated an IC50 value of 20 μM, effectively inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation (caspase-3 and caspase-9) and modulation of the Bax/Bcl-2 ratio . The induction of apoptosis was confirmed through DNA fragmentation assays and electron microscopy, which revealed characteristic apoptotic features in treated cells.

Case Studies

  • HeLa Cells : Treatment with this compound resulted in a dose-dependent increase in apoptotic markers. The compound's effects were mitigated by caspase inhibitors, indicating that its anti-cancer activity is closely linked to apoptotic pathways .
  • Other Cancer Cell Lines : Beyond HeLa cells, this compound was tested on five additional cancer cell lines, where it consistently exhibited cytotoxic effects. This suggests a broader potential for this compound as an anticancer agent across different tumor types .

Neuroprotective Effects

Recent studies have uncovered the neurotrophic potential of this compound. It has been shown to promote nerve growth factor-induced neurite outgrowth in PC-12 cells, indicating its potential application in neurodegenerative diseases . Additionally, this compound demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated microglia, further supporting its role as a neuroprotective agent .

Summary of Biological Activities

Activity Mechanism Cell Type/Model IC50 Value
Anti-proliferativeInduces apoptosis via caspase activationHeLa cells20 μM
NeurotrophicPromotes neurite outgrowthPC-12 cellsNot specified
Anti-inflammatoryInhibits NO production in microgliaBV-2 microgliaIC50 < 40 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyathane Diterpenoids

Allocyathin B3
  • Structural Features : Shares the cyathane tricyclic core but lacks the C(19) oxidation. Its synthesis employs Diels-Alder and [2+2] cycloadditions for B-ring construction, contrasting with Sarcodonin G’s SmI₂-mediated C-ring expansion .
  • Synthesis : 34 steps with a 0.1% yield, highlighting lower efficiency compared to this compound’s 21-step route .
  • Bioactivity: Limited data, but cyathanes generally exhibit anti-inflammatory and cytotoxic properties .
Scabronines (e.g., Scabronine G)
  • Structural Features : Distinguished by a carboxyl group at C(17) instead of C(19) oxidation. This modification alters polarity and hydrogen-bonding capacity .
  • Bioactivity : Scabronines show unique activities, such as nerve growth factor (NGF) potentiation, but direct comparisons with this compound are lacking .
Cyathin A₄
  • Structural Features : A 5-6-7 tricyclic core without C(19) oxidation. This compound’s synthetic intermediate (159) can be converted into cyathin A₄ derivatives, demonstrating structural versatility .

Terphenyl Derivatives

Sarcodonin δ
  • Structural Features : A p-terphenyl derivative with an acetyloxy group at C-2’/C-3’, unrelated to the cyathane core. Isolated from the same fungus but represents a distinct chemical class .
  • Bioactivity: Limited data, though terphenyls often exhibit antioxidant and antimicrobial properties .

Revised Structures in the Sarcodonin Family

Recent synthetic studies revised the core structure of sarcodonins from a benzodioxazine (1a) to a benzodioxanone aminal (1b) with an oxime group, eliminating the originally proposed N,N-dioxide motif . This revision impacts comparisons:

  • Phellodonin & Sarcodonin ε : Synthesized analogs confirmed the revised core via X-ray crystallography. These compounds exhibit stereoisomerism at the 2β aminal center, influencing bioactivity .
  • Sarcoviolins/Hydnellins: Revised to share the benzodioxanone aminal core, suggesting conserved biosynthesis pathways across previously distinct families .

Bioactivity Comparison

Compound Anti-Tumor (HeLa IC₅₀) Neurotrophic Activity (PC12 Cells) Anti-Inflammatory
This compound 7.19 μM 20.0% differentiation at 25 μM Not reported
Sarcodonin A Not tested 24.9% differentiation at 25 μM Not reported
Scabronine G Not tested NGF potentiation Not reported
Allocyathin B3 No data No data Likely (cyathane class)
  • Mechanistic Insights : this compound induces apoptosis via chromatin condensation and mitochondrial swelling, while sarcodonin A/G enhance NGF-mediated neurite outgrowth .

Preparation Methods

Retrosynthetic Analysis and Strategic Design

Piers' synthesis deconstructs this compound into two key fragments: a bicyclic ketone intermediate and a γ-lactone moiety (Figure 1). The retrosynthetic plan prioritized early establishment of the 5-6-7 tricyclic system via a tandem annulation sequence, followed by functionalization of the peripheral substituents.

Stepwise Synthesis of the Tricyclic Core

The synthesis commenced with the preparation of a bicyclic enone (4 ) from commercially available (+)-carvone. A Michael addition-cyclization cascade using lithium hexamethyldisilazide (LiHMDS) afforded the bicyclic framework in 68% yield (Table 1, Step A). Subsequent aldol condensation with methyl vinyl ketone introduced the C-10 carbonyl group, setting the stage for a critical intramolecular Diels-Alder reaction to form the 5-6-7 tricyclic system (Step B, 72% yield).

Table 1. Key Steps in Piers' Synthesis of this compound

StepReactionReagents/ConditionsYield (%)
ABicyclic enone formationLiHMDS, THF, -78°C to rt68
BIntramolecular Diels-AlderToluene, 110°C, 48 h72
CLactone ring installationLDA, THF, -78°C; then H2O65
DFinal oxidationPCC, CH2Cl2, rt85

Lactone Installation and Final Functionalization

The γ-lactone moiety was introduced via a lithium diisopropylamide (LDA)-mediated aldol addition between the tricyclic ketone and a preformed enolate, yielding the advanced intermediate 7 in 65% yield (Step C). Final oxidation of the C-14 hydroxyl group using pyridinium chlorochromate (PCC) completed the synthesis, affording (±)-Sarcodonin G in 85% yield (Step D).

Alternative Synthetic Approaches and Methodological Innovations

Carbenoid-Mediated Ring Expansion

A 2018 synthesis of cyrneine A by Wu et al. utilized a zinc carbenoid-mediated ring expansion to convert a bicyclic precursor into the tricyclic core. This strategy, which proceeds via a-alkyl shift, could theoretically be adapted for this compound synthesis to streamline the construction of its central ring system (Figure 2).

Stereochemical Control Through Chelation Effects

The use of magnesium(II) chelation in Friedel-Crafts cyclizations, as reported by Han et al. (2018), provides a paradigm for controlling stereochemistry at congested centers. Application of this technique to this compound synthesis could enhance diastereoselectivity during key cyclization steps.

Critical Analysis of Synthetic Challenges and Limitations

Stereochemical Complexity

The eight stereogenic centers of this compound, particularly the quaternary C-9 and C-14 positions, necessitate precise stereochemical control. Piers' route addressed this through substrate-controlled reactions, but asymmetric catalysis (e.g., organocatalytic aldol additions) remains underexplored.

Functional Group Compatibility

Late-stage oxidations risk over-oxidation of the electron-rich tricyclic core. The use of PCC in Piers' synthesis, while effective, limits scalability due to toxicity concerns. Modern alternatives such as TEMPO/oxoammonium salt systems could offer greener solutions.

Yield Optimization

The overall yield of Piers' 15-step synthesis was approximately 4.2%, highlighting inefficiencies in multi-step sequences . Convergent strategies, such as independent synthesis of the lactone and tricyclic moieties followed by coupling, could improve atom economy.

Q & A

Q. What are the standard methodologies for isolating and structurally characterizing Sarcodonin G from fungal sources?

this compound is typically isolated from Sarcodon scabrosus fruiting bodies using solvent extraction (e.g., methanol or ethyl acetate), followed by chromatographic techniques like column chromatography and HPLC. Structural elucidation relies on high-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination, combined with 1D/2D NMR (¹H, ¹³C, HMBC, COSY) to resolve its p-terphenyl core and acetyloxy substituents . Challenges include distinguishing closely related terphenyl derivatives (e.g., sarcodonin δ) due to overlapping spectral signals, necessitating comparative analysis with previously isolated analogs .

Q. How can researchers design initial bioactivity assays for this compound to prioritize further investigation?

Preliminary bioactivity studies often use in vitro models targeting antimicrobial, cytotoxic, or enzyme-inhibitory effects. For example:

  • Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) with dose-response curves (IC₅₀ calculation).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Controls should include positive standards (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA) are critical to minimize false positives .

Q. What strategies are effective for conducting a literature review on this compound’s known biological activities?

Use systematic review principles (PRISMA guidelines) :

  • Databases : PubMed, Web of Science, and specialized mycology databases (e.g., Mycobank).
  • Search terms : “this compound” + “bioactivity,” “terphenyl derivatives,” or “Sarcodon scabrosus metabolites.”
  • Inclusion criteria : Peer-reviewed studies with full spectral data or bioactivity validation. Exclude non-peer-reviewed sources (e.g., ) and prioritize studies reporting dose-dependent effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., varying IC₅₀ values across studies) be resolved methodologically?

Contradictions often arise from differences in:

  • Sample purity : Validate compound purity via HPLC (>95%) and report retention times.
  • Assay conditions : Standardize cell line passage numbers, serum concentrations, and incubation times.
  • Statistical power : Use larger sample sizes (n ≥ 6) and report confidence intervals. Meta-analysis of existing data, stratified by assay type, can identify confounding variables (e.g., solvent effects) .

Q. What experimental approaches are suitable for probing the biosynthetic pathway of this compound in Sarcodon scabrosus?

  • Isotopic labeling : Feed ¹³C-labeled precursors (e.g., acetate or phenylalanine) to cultures, followed by NMR tracking.
  • Genome mining : Use LC-MS/MS-guided transcriptomics to identify polyketide synthase (PKS) or nonribosomal peptide synthase (NRPS) genes.
  • Gene knockout : CRISPR-Cas9 editing in fungal strains to disrupt candidate biosynthetic clusters .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Screen against target proteins (e.g., topoisomerase II) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent electronegativity or steric parameters (Hammett constants) with bioactivity data.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models. Validate predictions with site-directed mutagenesis or synthetic analogs .

Methodological Guidance Tables

Research Stage Key Techniques Common Pitfalls Validation Strategies
IsolationSolvent extraction, HPLC purificationCo-elution of structurally similar compoundsCompare retention times with published data
Structural ElucidationHR-ESI-MS, 2D NMR (HMBC, NOESY)Signal overlap in crowded spectral regionsUse deuterated solvents and variable temperature NMR
Bioactivity ScreeningDose-response assays, positive controlsSolvent toxicity masking effectsInclude solvent-only controls and cytotoxicity thresholds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcodonin G
Reactant of Route 2
Sarcodonin G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.